molecular formula C15H10F3N3OS B2576551 2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide CAS No. 863593-89-9

2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B2576551
CAS No.: 863593-89-9
M. Wt: 337.32
InChI Key: AUHPUGVMQGHLPZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetamide derivative featuring a trifluoroacetyl group linked to a substituted phenyl ring. The phenyl ring is modified at the 2-position with a methyl group and at the 5-position with a [1,3]thiazolo[5,4-b]pyridine moiety. The trifluoroacetamide group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the thiazolopyridine ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c1-8-4-5-9(7-11(8)21-14(22)15(16,17)18)12-20-10-3-2-6-19-13(10)23-12/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHPUGVMQGHLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multiple steps, including the formation of the thiazolopyridine ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoroacetic anhydride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and phenylacetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride

Biological Activity

The compound 2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a derivative of thiazole and pyridine, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H15F3N2OSC_{16}H_{15}F_3N_2OS. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound.

The mechanism of action for this compound involves interaction with various molecular targets that modulate cellular processes. It is hypothesized that the thiazole moiety may inhibit specific enzymes involved in cell signaling pathways. For instance, thiazole derivatives have been shown to affect phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and metabolism.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives possess significant antimicrobial properties. For example:

  • In vitro studies demonstrated that compounds similar to this compound exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) were reported in the range of 1.0 to 10.0 µg/mL for effective derivatives .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied:

  • A series of thiazole derivatives showed promising antiproliferative effects against breast and lung cancer cell lines.
  • Specifically, compounds with a trifluoromethyl substituent demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .
CompoundCell LineIC50 (µM)
2aMCF-78.5
2bA5497.0
2cHeLa6.0

Case Studies

  • Study on Antifungal Activity : A recent investigation into novel thiazole derivatives revealed that some compounds exhibited antifungal activity comparable to established antifungal agents like ketoconazole. Compounds with electronegative groups (e.g., fluorine) showed improved efficacy against Candida albicans .
  • Evaluation of ADME Properties : The pharmacokinetic profile of the compound was assessed through absorption, distribution, metabolism, and excretion (ADME) studies. Results indicated favorable characteristics that support its potential as a drug candidate .

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Modifications
  • N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (C20H15N3O2S) This analog replaces the [5,4-b]thiazolopyridine with a [5,4-c] isomer, altering the spatial orientation of the heterocycle.
  • 2-(1H-1,3-Benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
    Substitutes the trifluoroacetamide with a benzodiazolyl-acetamide group. The benzodiazol moiety introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce metabolic stability due to increased polarity .

Substituent Effects
  • 5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (C21H16ClN3O2S) Replaces the trifluoroacetamide with a benzamide group bearing chloro and methoxy substituents. The electron-withdrawing chloro group increases electrophilicity, while the methoxy group enhances solubility.
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
    Features a dihydroimidazothiazole ring instead of thiazolopyridine. The saturated ring system reduces aromaticity, possibly diminishing π-π interactions but improving conformational flexibility for target engagement .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C17H12F3N3OS 363.35 g/mol Trifluoroacetamide, methyl, thiazolo[5,4-b]pyridine High lipophilicity, metabolic stability
N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide C20H15N3O2S 361.42 g/mol Acetamide, thiazolo[5,4-c]pyridine Planar heterocycle, reduced steric bulk
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C21H16ClN3O2S 409.89 g/mol Benzamide, chloro, methoxy Enhanced solubility, electrophilic center
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide C15H14N6OS 326.37 g/mol Triazolylsulfanyl, m-tolyl Hydrogen-bonding capacity, moderate polarity

Research Findings from Analogs

  • Crystallinity and Stability : Acetamide derivatives with aromatic substituents (e.g., naphthalen-1-yl or fluorophenyl groups) exhibit ordered crystal packing due to van der Waals interactions, as seen in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide . The trifluoro group in the target compound likely enhances crystallinity and thermal stability.
  • Biological Interactions : Thiazolo[5,4-b]pyridine-containing analogs (e.g., BF00691) are reported as kinase inhibitors, suggesting the target compound may share similar binding modes .
  • Synthetic Utility : Boronate ester-functionalized analogs (e.g., 7i in ) highlight the use of acetamide derivatives as intermediates in cross-coupling reactions .

Q & A

Q. What are the critical steps in synthesizing 2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide?

The synthesis typically involves:

  • Precursor preparation : Formation of the thiazolo[5,4-b]pyridine core via cyclization reactions using phosphorus pentasulfide or analogous reagents .
  • Acetamide coupling : Reaction of the trifluoroacetyl chloride with the amino-substituted phenyl intermediate under anhydrous conditions .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, monitored by TLC . Critical parameters include temperature control (<60°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and confirming trifluoromethyl (-CF₃) integration .
  • IR spectroscopy : Peaks at ~1735 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S bond in thiazole) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers optimize reaction yields during the synthesis of thiazolo-pyridine intermediates?

Strategies include:

  • Using DMF as a solvent to enhance solubility of aromatic intermediates .
  • Adding potassium carbonate as a base to facilitate nucleophilic substitution .
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced Research Questions

Q. How can discrepancies in binding affinity data across different assays be resolved?

Discrepancies may arise due to assay conditions (pH, temperature) or target protein isoforms. To address this:

  • Perform orthogonal assays (e.g., SPR for kinetic analysis, fluorescence polarization for equilibrium binding) .
  • Validate results using isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
  • Replicate studies under standardized buffer conditions (e.g., 25°C, pH 7.4) .

Q. What computational approaches are recommended for predicting the compound’s mechanism of action?

Use:

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with targets like kinases or GPCRs .
  • Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over time .
  • QSAR modeling to correlate structural features (e.g., trifluoromethyl group) with activity .

Q. How can researchers resolve contradictory results in cytotoxicity assays?

Contradictions may stem from cell line variability or assay endpoints. Mitigation strategies:

  • Test across multiple cell lines (e.g., HEK293, HepG2) and primary cells .
  • Use synchronized cell populations to control for cell cycle effects .
  • Compare MTT, ATP-lite, and apoptosis markers (e.g., caspase-3) to confirm cytotoxicity mechanisms .

Q. What strategies are recommended for optimizing pharmacokinetic properties?

Focus on:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising thiazole ring stability .
  • Metabolic stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites (e.g., acetamide hydrolysis) .
  • In vivo PK studies : Monitor half-life (t₁/₂) and bioavailability in rodent models .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during thiazolo-pyridine synthesis be addressed?

  • Use directed ortho-metalation (DoM) with lithium bases to control substituent positions .
  • Employ protecting groups (e.g., Boc for amines) to block unwanted reaction sites .
  • Optimize catalytic systems (e.g., Pd/Cu for cross-coupling) to enhance selectivity .

Q. What analytical methods are suitable for detecting degradation products?

  • HPLC-MS/MS : Identify hydrolyzed products (e.g., free acetamide or thiazole fragments) .
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor via NMR .

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